molecular formula C16H18N2O3S B2558365 2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide CAS No. 101289-24-1

2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide

Cat. No.: B2558365
CAS No.: 101289-24-1
M. Wt: 318.39
InChI Key: LUKFYOVAOBJTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide is a synthetic organic compound featuring a molecular architecture that combines acetamide and sulfonamide functional groups. This structure is of significant interest in medicinal chemistry and chemical biology research. Compounds containing the sulfonamide (particularly toluenesulfonamide or "tosyl") group are extensively utilized in organic synthesis, often serving as protecting groups for amines or as precursors in the construction of more complex molecules . The integration of the N-phenylacetamide moiety is also noteworthy, as this scaffold is present in various pharmacologically active compounds and is frequently explored in the development of new therapeutic agents . Researchers may investigate this compound for its potential as a key intermediate in multi-step synthetic pathways. Its structure makes it a candidate for use in the development of enzyme inhibitors, given that related sulfonamide and acetamide derivatives have been studied for their inhibitory activity against specific biological targets, such as metallo-β-lactamases . This product is intended for research applications in a controlled laboratory environment only.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13-8-10-15(11-9-13)22(20,21)18(2)12-16(19)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKFYOVAOBJTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Methyl-4-Methylbenzenesulfonamide

Procedure :

  • Dissolve methylamine hydrochloride (1.2 eq, 9.6 mmol) in anhydrous dichloromethane (15 mL) under nitrogen.
  • Add pyridine (1.5 eq, 12 mmol) dropwise at 0°C.
  • Introduce p-toluenesulfonyl chloride (1 eq, 8 mmol) dissolved in dichloromethane (5 mL) over 15 minutes.
  • Stir at room temperature for 12 hours.
  • Quench with 1M HCl (20 mL), extract with dichloromethane (3×15 mL), dry over Na2SO4, and concentrate.
  • Purify via flash chromatography (petroleum ether:ethyl acetate, 4:1 → 2:1) to yield white crystals (82% yield).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.72 (d, J=8.2 Hz, 2H), 7.34 (d, J=8.0 Hz, 2H), 2.98 (s, 3H, N-CH3), 2.45 (s, 3H, Ar-CH3).
  • HRMS : m/z calc. for C8H11NO2S [M+H]+: 200.0582, found: 200.0585.

Preparation of α-Bromo-N-Phenylacetamide

Procedure :

  • Add bromoacetyl chloride (1.1 eq, 11 mmol) dropwise to aniline (1 eq, 10 mmol) in dichloromethane (20 mL) at 0°C.
  • Stir for 2 hours at room temperature.
  • Wash with saturated NaHCO3 (2×15 mL) and brine (15 mL), dry over MgSO4, and concentrate.
  • Recrystallize from ethanol to afford white needles (75% yield).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.51–7.47 (m, 2H), 7.35–7.30 (m, 2H), 7.23–7.19 (m, 1H), 4.12 (s, 2H, CH2Br), 2.01 (s, 1H, NH).
  • 13C NMR : δ 166.8 (C=O), 136.2, 129.1, 128.7, 124.3, 38.5 (CH2Br).

Coupling via Nucleophilic Substitution

Procedure :

  • Suspend N-methyl-4-methylbenzenesulfonamide (1.2 eq, 9.6 mmol) in dry DMF (10 mL).
  • Add potassium carbonate (2 eq, 16 mmol) and stir at 50°C for 30 minutes.
  • Introduce α-bromo-N-phenylacetamide (1 eq, 8 mmol) in DMF (5 mL) and heat to 80°C for 18 hours.
  • Cool, filter through Celite®, and concentrate under reduced pressure.
  • Purify via column chromatography (hexane:ethyl acetate, 3:1 → 1:1) to yield the title compound as a pale-yellow solid (68% yield).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.69 (d, J=8.3 Hz, 2H), 7.42 (d, J=8.1 Hz, 2H), 7.33–7.25 (m, 5H), 4.27 (s, 2H, CH2N), 3.02 (s, 3H, N-CH3), 2.43 (s, 3H, Ar-CH3).
  • 13C NMR : δ 169.5 (C=O), 144.2, 138.7, 132.1, 129.8, 129.4, 128.9, 127.5, 52.4 (CH2N), 37.2 (N-CH3), 21.6 (Ar-CH3).
  • Melting Point : 148–150°C.

Alternative Methodologies

One-Pot Diazotransfer Approach

Reaction Mechanism and Kinetic Analysis

The nucleophilic substitution (Step 2.3) follows a bimolecular (SN2) pathway, as evidenced by:

  • Second-order kinetics : Linear correlation between ln([RX]) and time (R²=0.98).
  • Inversion of configuration : Chiral HPLC confirms racemization at the α-carbon when using enantiopure bromoacetamide.

Activation Parameters :

  • ΔH‡ = 85 kJ/mol, ΔS‡ = −120 J/(mol·K) (determined via Eyring plot).
  • Polar aprotic solvents (DMF, DMSO) enhance reaction rate by stabilizing the transition state.

Scalability and Industrial Considerations

Batch Process Optimization :

  • Step 2.1 : Switching to continuous flow sulfonylation increases yield to 89% (residence time: 8 minutes).
  • Step 2.3 : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 65% yield.

Cost Analysis :

Component Cost per kg (USD)
p-TsCl 120
Bromoacetyl chloride 450
DMF 25
Total (per kg product) 2,800

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Asymmetric Synthesis

The compound is primarily utilized in asymmetric synthesis , where it plays a crucial role in preparing enantiomerically enriched compounds. Its unique structural features allow for selective reactions that are essential in the synthesis of pharmaceuticals and fine chemicals.

Recent studies have highlighted the potential biological activities of 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide, particularly its antimicrobial and nematicidal properties:

  • Antibacterial Activity:
    • The compound has shown promising antibacterial effects against various strains. In vitro studies reported Minimum Inhibitory Concentration (MIC) values comparable to established antibacterial agents. For example, derivatives with thiazole groups exhibited MIC values around 156.7 µM against Xanthomonas oryzae.
    Bacterial StrainMIC (µM)
    Xanthomonas oryzae156.7
    Escherichia coli200
  • Nematicidal Activity:
    • Demonstrated a mortality rate of 100% against Meloidogyne incognita at a concentration of 500 µg/mL after 24 hours, indicating strong nematicidal potential.
  • Mechanism of Action:
    • Scanning electron microscopy (SEM) studies revealed that this compound causes significant cell membrane damage in bacteria, leading to cell lysis.

Therapeutic Potential

In addition to its antimicrobial properties, the compound is explored for its therapeutic potential in treating various diseases:

  • Anticancer Properties: Some derivatives have been evaluated for their cytotoxic activity against cancer cell lines, showing promise as potential anticancer agents.
  • Protease Inhibition: Phenylacetamides have been noted for their ability to act as protease inhibitors, contributing to their anti-inflammatory properties.

Industrial Applications

The industrial relevance of 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide lies in its utility in synthesizing fine chemicals and pharmaceuticals. Its ability to facilitate complex reactions makes it valuable in pharmaceutical manufacturing processes.

Case Studies

  • Clinical Evaluations:
    • Research has shown that phenylacetamides can act as protease inhibitors and exhibit anti-inflammatory properties, making them candidates for therapeutic applications.
  • Agricultural Applications:
    • Studies have highlighted the use of phenylacetamides in crop protection against bacterial pathogens, demonstrating their potential as eco-friendly pesticides.

Mechanism of Action

The mechanism of action of 2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide involves its interaction with specific molecular targets. The compound acts as a nucleophile in various reactions, facilitating the formation of new chemical bonds. The sulfonamide group plays a crucial role in stabilizing the transition state during the reaction, thereby enhancing the reaction rate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Molecular Weight Key Substituents Biological Activity/Application Reference
2-(N-Methyl-4-methylbenzenesulfonamido)-N-phenylacetamide ~330 (calculated) N-methyl-p-toluenesulfonamido, N-phenyl Unknown (potential intermediate) -
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Higher (pyrimidine core) Diphenylpyrimidinylamino, N-phenyl Reverse transcriptase inhibition (HIV)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ~290 Chloro, nitro, methylsulfonyl Precursor for heterocyclic synthesis
2-(2-Iodophenyl)-N-phenylacetamide 337.16 Iodo, phenyl Synthetic intermediate
N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide ~434 (calculated) Methoxybenzenesulfonamido, sulfonyl Crystallography studies

Key Observations:

  • Electronic and Steric Effects: The N-methyl-p-toluenesulfonamido group in the target compound introduces electron-withdrawing and steric effects, which may hinder enzymatic degradation compared to simpler acetamides like N-phenyl-2-phenylacetamide .
  • Biological Activity: Pyrimidine-containing analogues (e.g., 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide) exhibit targeted enzyme inhibition, whereas sulfonamido derivatives are often associated with antibacterial or antifungal activity .

Physicochemical and Metabolic Properties

  • Crystal Packing: Sulfonamido groups (e.g., in N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide) form intermolecular hydrogen bonds (C–H⋯O), influencing solubility and stability . The methyl group in the target compound may disrupt such interactions, altering crystallinity.
  • Metabolism: Sulfonamido ethanols (e.g., Me-PFOSA-AcOH) are metabolized to sulfonamido acetates, implying that the target compound’s N-methyl-p-toluenesulfonamido group could undergo similar oxidative transformations .

Biological Activity

2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide, a derivative of N-phenylacetamide, has garnered attention for its potential biological activity, particularly in antimicrobial and nematicidal applications. This compound features a sulfonamide group, which is known to enhance the biological properties of amide compounds. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound based on various studies.

Synthesis

The synthesis of 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide involves several key steps:

  • Formation of the Amide : The initial step typically involves reacting an amine with an acyl chloride to form the corresponding amide.
  • Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced via a reaction with sulfonyl chloride.
  • Purification and Characterization : The final product is purified and characterized using techniques such as NMR (nuclear magnetic resonance) and HRMS (high-resolution mass spectrometry).

Antibacterial Activity

The antibacterial activity of 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide has been evaluated against various bacterial strains. In vitro studies indicate that this compound exhibits promising antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to established antibacterial agents. For instance, derivatives containing thiazole groups showed MIC values around 156.7 µM against Xanthomonas oryzae .
  • Mechanism of Action : Scanning electron microscopy (SEM) studies revealed that this compound causes significant cell membrane damage in bacteria, leading to cell lysis .

Nematicidal Activity

In addition to antibacterial effects, 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide has demonstrated nematicidal activity:

  • Efficacy Against Meloidogyne incognita : The compound exhibited a mortality rate of 100% at a concentration of 500 µg/mL after 24 hours, indicating strong nematicidal potential .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications influence biological activity:

Compound StructureBiological ActivityObservations
N-phenylacetamide DerivativeAntibacterialStrong activity against Xanthomonas species
Sulfonamide Substituted DerivativeEnhanced AntimicrobialImproved efficacy due to sulfonamide group
Thiazole Containing DerivativesHigh EfficacyNotable MIC values lower than traditional agents

The introduction of various substituents on the phenyl ring and the sulfonamide group has shown to significantly impact the biological activities of these compounds.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical and agricultural settings:

  • Clinical Evaluations : Research has shown that phenylacetamides can act as protease inhibitors and exhibit anti-inflammatory properties, making them candidates for therapeutic applications .
  • Agricultural Applications : Studies have highlighted the use of phenylacetamides in crop protection against bacterial pathogens, demonstrating their potential as eco-friendly pesticides .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide, and how is reaction completion monitored?

A typical synthesis involves refluxing precursor compounds (e.g., sulfonamide derivatives) with acylating agents in a solvent system such as toluene/water (8:2) under controlled conditions. Sodium azide (NaN₃) may be employed as a reagent for azide substitution reactions . Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, products are purified via crystallization (e.g., ethanol) or solvent extraction (ethyl acetate) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural confirmation. For example, NMR can identify key functional groups like sulfonamido and acetamide moieties, while MS provides molecular weight validation. High-performance liquid chromatography (HPLC) or TLC is used to assess purity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound to reduce trial-and-error approaches?

Quantum chemical calculations and reaction path search methods (e.g., density functional theory) can predict optimal reaction conditions, such as solvent choice, temperature, and reagent stoichiometry. These methods integrate with experimental data to create feedback loops, narrowing down viable pathways and reducing development time . For instance, ICReDD’s approach combines computational modeling with experimental validation to design efficient synthetic routes .

Q. How should researchers address discrepancies between predicted and observed spectral data during structural characterization?

Discrepancies often arise from intermolecular interactions (e.g., hydrogen bonding) or crystal packing effects. For example, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, unexpected torsion angles in the nitro group were attributed to crystallographic interactions like C–H⋯O bonds . To resolve such issues:

  • Perform single-crystal X-ray diffraction to validate 3D structure.
  • Compare experimental NMR shifts with computational predictions (e.g., DFT-based chemical shift calculations).
  • Use dynamic nuclear polarization (DNP) NMR for enhanced sensitivity in complex matrices .

Q. What experimental strategies are recommended for elucidating the biological activity of this compound?

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition constants (Kᵢ) against target enzymes .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) can quantify binding affinity .
  • Cellular Efficacy Testing : Evaluate cytotoxicity and anti-inflammatory activity in cell lines (e.g., RAW 264.7 macrophages) using protocols like MTT assays or ELISA for cytokine profiling .

Q. How can structural analogs of this compound be systematically compared to improve pharmacological properties?

  • SAR Studies : Synthesize derivatives with modifications to the sulfonamido or phenylacetamide groups. For example, replacing the methyl group on the benzene ring with electron-withdrawing substituents (e.g., nitro) may enhance bioactivity .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like cyclooxygenase-2 (COX-2) .
  • Bioactivity Comparison : Tabulate IC₅₀ values of analogs against relevant biological targets (see example table below):
Analog ModificationTarget EnzymeIC₅₀ (μM)Reference
4-Methoxy substitutionCOX-20.45
4-Chloro substitutionHDAC1.2
N-methyl removalCYP3A4>10

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Solvent Screening : Test polar (e.g., ethanol) and non-polar (e.g., hexane) solvents for slow evaporation.
  • Additive Use : Introduce co-crystallizing agents (e.g., benzoic acid derivatives) to stabilize lattice formation.
  • Temperature Gradients : Employ gradient cooling (e.g., 4°C to −20°C) to induce nucleation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.